

Comparative Guide to Antibodies for the N-Formyl Peptide Recognition System

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Compound of Interest

Compound Name: *N-Formylglycyl-D-leucine*

Cat. No.: B15449092

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available antibodies targeting the N-formyl peptide receptor (FPR) family, primarily FPR1 and FPR2/FPRL1. Due to a lack of publicly available data on antibodies specifically targeting **N-Formylglycyl-D-leucine**, this guide focuses on the broader context of antibodies used to study the biological system that recognizes N-formylated peptides. These peptides, originating from bacteria and mitochondria, are potent chemoattractants for immune cells and play a crucial role in inflammatory responses.

Introduction to N-Formyl Peptide Receptors

N-formyl peptide receptors are a group of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides. In humans, this family includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3. FPR1 is a high-affinity receptor for many N-formyl-methionyl peptides, such as fMLF (N-formyl-methionyl-leucyl-phenylalanine), and its activation triggers a cascade of pro-inflammatory responses in phagocytic leukocytes, including chemotaxis, degranulation, and superoxide production. FPR2 is a more promiscuous receptor, binding to a wider variety of ligands, including some N-formylated peptides, lipoxin A4, and serum amyloid A, and can mediate both pro- and anti-inflammatory signals. Given their central role in inflammation, FPRs are attractive targets for therapeutic intervention in a range of diseases.

Comparison of Commercially Available Anti-FPR Antibodies

The selection of a suitable antibody is critical for the accurate detection and functional modulation of FPRs. The following tables summarize the specifications of several commercially available monoclonal and polyclonal antibodies against human FPR1 and FPR2.

Anti-FPR1 Antibodies

Product Name	Host	Clonality	Applications	Immunogen	Supplier
Anti-FPR1 Antibody	Rabbit	Polyclonal	IHC	Synthetic peptide: TTVPGKTGT VACTFNFSP WTNDPKERI NVAVAMLT	Atlas Antibodies
FPR1 Antibody	Rabbit	Polyclonal	WB, IF, ELISA	Synthesized peptide from the internal region of Human FPR1	GeneBio Systems
Anti-FPR1 antibody	Rabbit	Polyclonal	WB, ICC, IHC-P, FC	Peptide	NovoPro Bioscience Inc.
Anti-FPR1 antibody	Rabbit	Polyclonal	WB	N/A	Sigma-Aldrich

Anti-FPR2/FPRL1 Antibodies

Product Name	Host	Clonality	Applications	Immunogen	Supplier
FPR2 antibody (13448-1-AP)	Rabbit	Polyclonal	WB, IF, IHC, ELISA	Recombinant human FPR2 protein (1-351 aa)	Proteintech
anti-FPR2 antibody	Mouse	Monoclonal	WB, IHC, ICC, IP	Recombinant Formyl Peptide Receptor 2 (FPR2)	antibodies-online
FPR2 Polyclonal Antibody (720293)	Rabbit	Polyclonal	WB, Flow	Peptide corresponding to Human FPR2 (aa 9-26)	Thermo Fisher Scientific
FPR2 Antibody (GM1D6)	Mouse	Monoclonal	WB, IP, FCM	FPR2 of human origin	Santa Cruz Biotechnology
Formyl Peptide Receptor 2 (FPR2) Antibody	Rabbit	Polyclonal	ELISA, WB, IF/ICC	Recombinant human N-formyl peptide receptor 2 protein (307-351 AA)	Abbexa Ltd
FPR2 Antibody	Rabbit	Polyclonal	ELISA, IHC	Synthetic peptide of human FPR2	ARP American Research Products, Inc.

FPR2 Rabbit

Polyclonal

Rabbit

Polyclonal

IHC

antibody

Human FPR2

Recombinant

protein (His

tag)

NovoPro

Bioscience

Inc.

Experimental Protocols

To assess the cross-reactivity and specificity of anti-FPR antibodies, rigorous experimental validation is essential. The following are detailed protocols for competitive ELISA and flow cytometry, designed to test antibody binding against a panel of N-formylated peptides, including the hypothetical target **N-Formylglycyl-D-leucine**.

Competitive ELISA for Cross-Reactivity Assessment

This assay measures the ability of a free N-formylated peptide in solution to compete with a plate-bound N-formylated peptide for binding to the antibody of interest. A decrease in signal indicates a higher affinity of the antibody for the peptide in solution.

Materials:

- 96-well ELISA plates
- Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
- Primary antibody against FPR
- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 2 N H₂SO₄)
- Panel of N-formylated peptides (e.g., **N-Formylglycyl-D-leucine**, fMLF, etc.)

- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with a standard N-formylated peptide (e.g., fMLF-BSA conjugate) at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
- Competition:
 - Prepare a series of dilutions for each N-formylated peptide to be tested (including **N-Formylglycyl-D-leucine**).
 - In a separate plate or tubes, pre-incubate the primary anti-FPR antibody with each dilution of the test peptides for 30 minutes at room temperature.
 - Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate.
- Incubation: Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Secondary Antibody: Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution.
- Measurement: Read the absorbance at 450 nm using a plate reader.

- Data Analysis: Plot the absorbance against the log of the competitor peptide concentration to generate competition curves and determine the IC₅₀ for each peptide.

Flow Cytometry for Antibody Specificity

This method assesses the binding of a fluorescently labeled antibody to cells expressing the target receptor. Specificity can be determined by comparing binding to cells expressing different FPR family members or by competition with unlabeled ligands.

Materials:

- Cells expressing FPR1, FPR2, or a negative control cell line
- Fluorescently labeled primary anti-FPR antibody
- Unlabeled N-formylated peptides for competition
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer

Procedure:

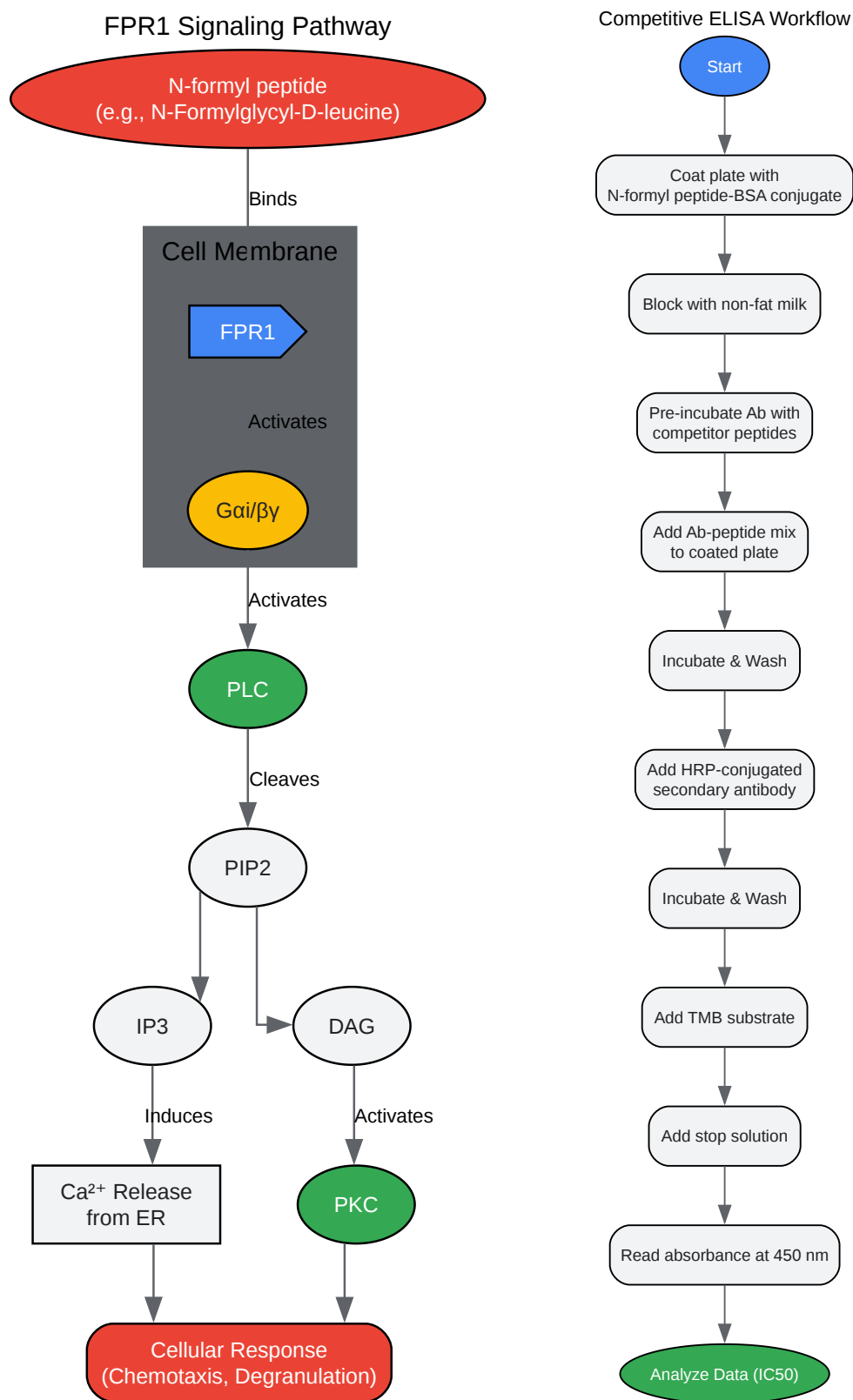
- Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1×10^6 cells/mL.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Add the fluorescently labeled anti-FPR antibody at a pre-determined optimal concentration.
- Competition (for cross-reactivity):
 - In separate tubes, pre-incubate the cells with a high concentration of unlabeled competitor peptides (e.g., **N-Formylglycyl-D-leucine**, fMLF) for 15-20 minutes on ice before adding the labeled antibody.

- Incubation: Incubate the tubes on ice for 30 minutes in the dark.
- Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition: Analyze the samples on a flow cytometer, collecting data on fluorescence intensity.
- Data Analysis: Compare the mean fluorescence intensity (MFI) of the stained cells with and without competitor peptides. A significant decrease in MFI in the presence of a competitor indicates specific binding.

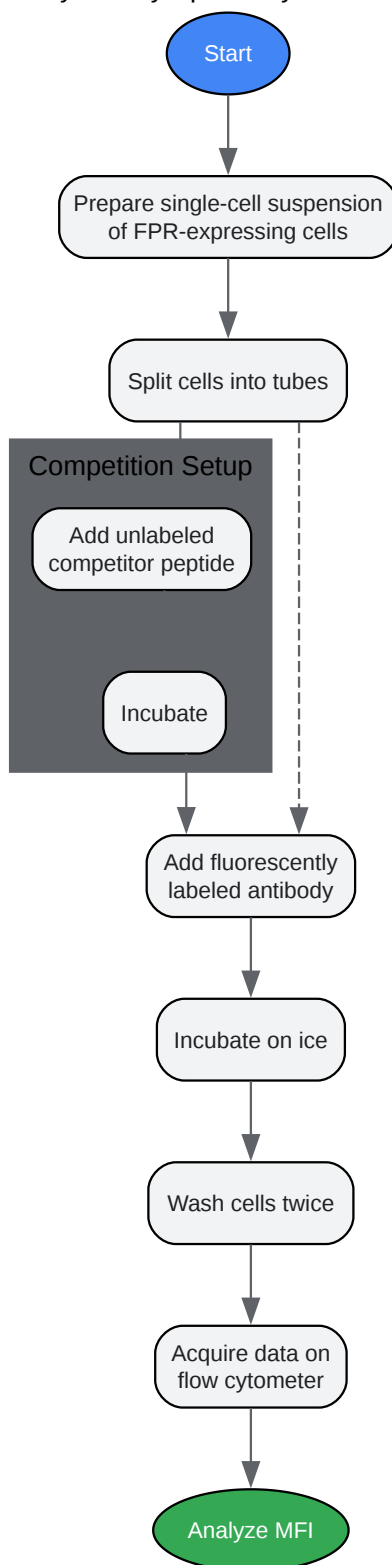
Visualizing Key Processes

To aid in the understanding of the underlying biology and experimental designs, the following diagrams illustrate the FPR signaling pathway and the workflows for the described experimental protocols.

FPR1 Signaling Pathway



Flow Cytometry Specificity Workflow

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